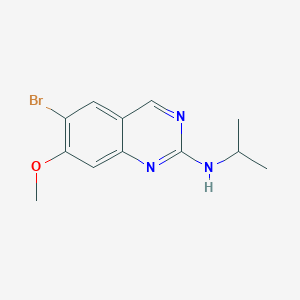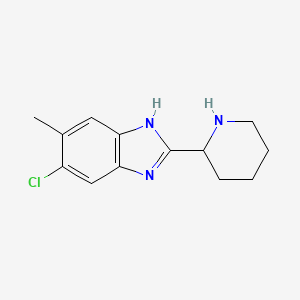
5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with a piperidine ring and chlorine and methyl substituents, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The piperidine ring is introduced through nucleophilic substitution reactions. Common reagents include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding, cost-effective methods. These methods include the use of catalysts and optimized reaction conditions to ensure scalability and purity. The use of continuous flow reactors and automated synthesis platforms has also been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer, antidiabetic, and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzimidazole: Known for its TRPV1 antagonist activity.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-piperidin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H16ClN3/c1-8-6-11-12(7-9(8)14)17-13(16-11)10-4-2-3-5-15-10/h6-7,10,15H,2-5H2,1H3,(H,16,17) |
InChI Key |
YJHVGJTVWKFDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


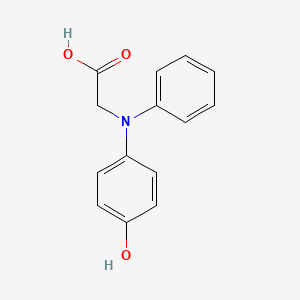
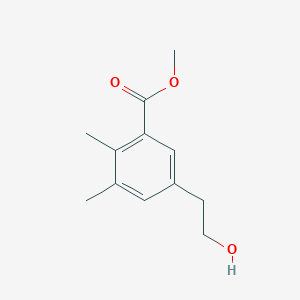


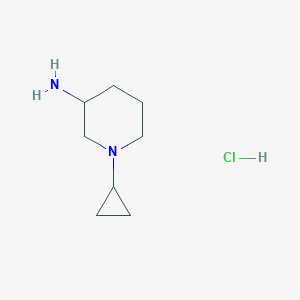
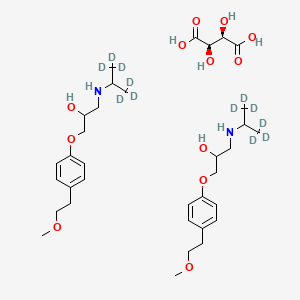

![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

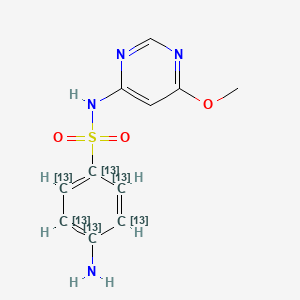
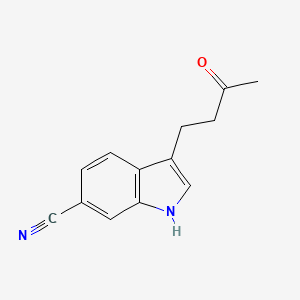
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
